Cas no 947-65-9 (Methyl 2-hydroxy-1-naphthoate)

Methyl 2-hydroxy-1-naphthoate structure
Methyl 2-hydroxy-1-naphthoate structure
Product Name:Methyl 2-hydroxy-1-naphthoate
N.o CAS:947-65-9
MF:C12H10O3
MW:202.206003665924
MDL:MFCD00454146
CID:83247
PubChem ID:598533
Update Time:2025-11-02

Methyl 2-hydroxy-1-naphthoate Propriedades químicas e físicas

Nomes e Identificadores

    • Methyl 2-hydroxy-1-naphthoate
    • 2-Hydroxy-1-naphthoic acid methyl ester
    • methyl 2-hydroxynaphthalene-1-carboxylate
    • Methyl-2-hydroxy-1-naphthalene carboxylate
    • Methyl 2-hydroxynaphthalenecarboxylate
    • 1-Naphthoic acid, 2-hydroxy-, methyl ester (6CI, 7CI, 8CI)
    • 2-Hydroxy-1-carbomethoxynaphthalene
    • 2-Hydroxynaphthalene-1-carboxylic acid methyl ester
    • Methyl 2-hydroxy-1-naphthalenecarboxylate
    • DTXSID80344651
    • Q63409393
    • 1-Naphthalenecarboxylic acid, 2-hydroxy-, methyl ester
    • 2-Hydroxy-naphthoic acid, methyl ester
    • AC-24990
    • CS-0097856
    • AKOS002945292
    • AS-7015
    • 947-65-9
    • Oprea1_467520
    • SY021463
    • 2-hydroxy-naphthalene-1-carboxylic acid methyl ester
    • Methyl 2-hydroxy-1-naphthoate #
    • SCHEMBL1638703
    • DB-057529
    • MFCD00454146
    • MDL: MFCD00454146
    • Inchi: 1S/C12H10O3/c1-15-12(14)11-9-5-3-2-4-8(9)6-7-10(11)13/h2-7,13H,1H3
    • Chave InChI: LEENMPKUUNPLHM-UHFFFAOYSA-N
    • SMILES: O=C(C1C2C(=CC=CC=2)C=CC=1O)OC

Propriedades Computadas

  • Massa Exacta: 202.06300
  • Massa monoisotópica: 202.062994
  • Contagem de átomos isótopos: 0
  • Contagem de dadores de ligações de hidrogénio: 1
  • Contagem de aceitadores de ligações de hidrogénio: 3
  • Contagem de Átomos Pesados: 15
  • Contagem de Ligações Rotativas: 2
  • Complexidade: 239
  • Contagem de Unidades Ligadas Covalentemente: 1
  • Contagem de Estereocentros Átomos Definidos: 0
  • Contagem de Estereocentros Átomos Indefinidos: 0
  • Contagem de Stereocenters de Obrigações Definidas: 0
  • Contagem de Stereocenters Indefined Bond: 0
  • Carga de Superfície: 0
  • Contagem de Tautomeros: 4
  • XLogP3: 3.2
  • Superfície polar topológica: 46.5

Propriedades Experimentais

  • Cor/Forma: 未确定
  • Densidade: 1.264±0.06 g/cm3 (20 ºC 760 Torr),
  • Ponto de Fusão: 80 ºC
  • Ponto de ebulição: 330.5℃/760mmHg
  • Ponto de Flash: 142.5°C
  • Índice de Refracção: 1.642
  • Solubilidade: Very 微溶 (0.12 g/L) (25 ºC),
  • PSA: 46.53000
  • LogP: 2.33200
  • Solubilidade: 未确定

Methyl 2-hydroxy-1-naphthoate Informações de segurança

Methyl 2-hydroxy-1-naphthoate Dados aduaneiros

  • CÓDIGO SH:2918290000
  • Dados aduaneiros:

    中国海关编码:

    2918290000

    概述:

    2918290000 其他含酚基但不含其他含氧基羧酸及其酸酐、酰卤化物、过氧化物和过氧酸及它们的衍生物。监管条件:AB(入境货物通关单,出境货物通关单)。增值税率:17.0%。退税率:9.0%。最惠国关税:6.5%。普通关税:30.0%

    申报要素:

    品名, 成分含量, 用途

    监管条件:

    A.入境货物通关单
    B.出境货物通关单

    检验检疫类别:

    R.进口食品卫生监督检验
    S.出口食品卫生监督检验

    Summary:

    HS: 2918290000 other carboxylic acids with phenol function but without other oxygen function, their anhydrides, halides, peroxides, peroxyacids and their derivatives Tax rebate rate:9.0% Supervision conditions:AB(certificate of inspection for goods inward,certificate of inspection for goods outward) VAT:17.0% MFN tariff:6.5% General tariff:30.0%

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Methyl 2-hydroxy-1-naphthoate Método de produção

Método de produção 1

Condições de reacção
1.1 Reagents: Potassium bicarbonate Solvents: Dimethylformamide ;  24 h, rt
1.2 Reagents: Hydrochloric acid Solvents: Water ;  rt
Referência
Size-Induced Inversion of Selectivity in the Acylation of 1,2-Diols
Mayr, Stefanie ; Zipse, Hendrik, Chemistry - A European Journal, 2021, 27(72), 18084-18092

Método de produção 2

Condições de reacção
1.1 Reagents: Potassium bicarbonate Solvents: Dimethylformamide ;  24 h, rt
1.2 Reagents: Hydrochloric acid Solvents: Water ;  rt
Referência
Size-Driven Inversion of Selectivity in Esterification Reactions: Secondary Beat Primary Alcohols
Mayr, Stefanie ; Marin-Luna, Marta ; Zipse, Hendrik, Journal of Organic Chemistry, 2021, 86(4), 3456-3489

Método de produção 3

Condições de reacção
1.1 Reagents: Sodium methoxide Solvents: Methanol
Referência
The naphth[1,2-d]isoxazolium cation reactions with nucleophilic species
Rahman, Syed A.; Kabli, Reda A.; El-Tahir, Abdullah B., Journal of the Indian Chemical Society, 1987, 64(8), 483-5

Método de produção 4

Condições de reacção
1.1 Reagents: Potassium carbonate Catalysts: Tris(2,2′-bipyridyl)ruthenium(II) chloride Solvents: Methanol ;  24 h, rt
1.2 Reagents: Water ;  rt
Referência
Visible Light-Promoted Photocatalytic C-5 Carboxylation of 8-Aminoquinoline Amides and Sulfonamides via a Single Electron Transfer Pathway
Sen, Chiranjit; Sahoo, Tapan; Singh, Harshvardhan; Suresh, Eringathodi ; Ghosh, Subhash Chandra, Journal of Organic Chemistry, 2019, 84(16), 9869-9896

Método de produção 5

Condições de reacção
1.1 Reagents: Sodium bicarbonate Solvents: Acetone ;  rt; 3 h, reflux
1.2 Reagents: Hydrochloric acid Solvents: Water ;  acidified
Referência
Asymmetric Alkynylation of β-Ketoesters and Naphthols Promoted by New Chiral Biphenylic Iodanes
Companys, Simon; Peixoto, Philippe A.; Bosset, Cyril; Chassaing, Stefan; Miqueu, Karinne; et al, Chemistry - A European Journal, 2017, 23(54), 13309-13313

Método de produção 6

Condições de reacção
1.1 Reagents: Potassium bicarbonate Solvents: Dimethylformamide ;  rt; 21 h, rt
1.2 Reagents: Water ;  rt
Referência
Design and synthesis of a series of L-trans-4-substituted prolines as selective antagonists for the ionotropic glutamate receptors including functional and X-ray crystallographic studies of new subtype selective kainic acid receptor subtype 1 (Gluk1) antagonist (2S,4R)-4-(2-carboxyphenoxy)pyrrolidine-2-carboxylic acid
Krogsgaard-Larsen, Niels; Delgar, Claudia G.; Koch, Karina; Brown, Patricia M. G. E.; Moeller, Charlotte; et al, Journal of Medicinal Chemistry, 2017, 60(1), 441-457

Método de produção 7

Condições de reacção
1.1 Reagents: Dicyclohexylcarbodiimide Catalysts: 4-(Dimethylamino)pyridine Solvents: Tetrahydrofuran ;  rt; rt
Referência
Iron(III)-BPsalan Complex Catalyzed Highly Enantioselective Dearomative Chlorination of 2-Hydroxy-1-naphthoates
Zhou, Yi-Ming; Ping, Yuan-Ji; Xu, Zhen-Jiang ; Che, Chi-Ming, Asian Journal of Organic Chemistry, 2021, 10(3), 674-678

Método de produção 8

Condições de reacção
1.1 Reagents: Manganese triacetate Solvents: Acetic acid
1.2 Solvents: Benzene
Referência
Synthesis of 2-hydroxy-1-naphthoic acid derivatives by oxidative cyclization of esters of 5-aryl-3-oxopentanoic acid by manganese(III) and cerium(IV) salts
Citterio, Attilio; Pesce, Luca; Sebastiano, Roberto; Santi, Roberto, Synthesis, 1990, (2), 142-4

Método de produção 9

Condições de reacção
Referência
Synthesis and structure-activity relationship of (1-halo-2-naphthyl) carbamate-based inhibitors of KIAA1363 (NCEH1/AADACL1)
Shreder, Kevin R.; Lin, Emme C. K.; Wu, Jiangyue; Cajica, Julia; Amantea, Christopher M.; et al, Bioorganic & Medicinal Chemistry Letters, 2012, 22(17), 5748-5751

Método de produção 10

Condições de reacção
1.1 Reagents: Sodium bicarbonate Solvents: Acetone ;  1 h, reflux; reflux → rt
1.2 Reagents: Water
Referência
N-Phenylpiperidinylbutyl naphthalenecarboxamides as tachykinin receptor antagonists
, World Intellectual Property Organization, , ,

Método de produção 11

Condições de reacção
1.1 Reagents: Potassium bicarbonate Solvents: Dimethylformamide ;  > 1 min, rt
1.2 rt → 40 °C
Referência
A simple and effective method for chemoselective esterification of phenolic acids
Guo, Wei; Li, Junfei; Fan, Ningjuan; Wu, Weiwei; Zhou, Peiwen; et al, Synthetic Communications, 2005, 35(1), 145-152

Método de produção 12

Condições de reacção
1.1 Reagents: Dicyclohexylcarbodiimide Catalysts: p-Toluenesulfonic acid Solvents: Pyridine ;  24 h, rt
Referência
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Zengin, Gulay; Huffman, John W., Synthesis, 2004, (12), 1932-1934

Método de produção 13

Condições de reacção
1.1 Reagents: Hydrochloric acid Solvents: Methanol ;  4 h, reflux
Referência
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Giri, Sanjeevkumar; Basavaraja, K. M., Journal of Chemical and Pharmaceutical Research, 2012, 4(5), 2643-2648

Método de produção 14

Condições de reacção
1.1 Reagents: 1H-Benzotriazole ,  Thionyl chloride Solvents: Tetrahydrofuran ;  45 min, rt
1.2 Solvents: Tetrahydrofuran
1.3 Reagents: Sodium hydride Solvents: Tetrahydrofuran ;  30 min, rt; 30 min, rt
Referência
Direct synthesis of esters and amides from unprotected hydroxyaromatic and -aliphatic carboxylic acids
Katritzky, Alan R.; Singh, Sanjay K.; Cai, Chunming; Bobrov, Sergey, Journal of Organic Chemistry, 2006, 71(9), 3364-3374

Método de produção 15

Condições de reacção
1.1 Reagents: Lithium hydroxide Solvents: Tetrahydrofuran
1.2 Solvents: Tetrahydrofuran
Referência
Chemoselective protection of carboxylic acid as methyl ester: a practical alternative to diazomethane protocol
Chakraborti, Asit K.; Nandi), Anindita Basak; Grover, Vikas, Journal of Organic Chemistry, 1999, 64(21), 8014-8017

Método de produção 16

Condições de reacção
1.1 Reagents: Potassium carbonate ;  overnight, 60 °C
Referência
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Método de produção 17

Condições de reacção
Referência
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Método de produção 18

Condições de reacção
Referência
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Método de produção 19

Condições de reacção
Referência
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Método de produção 20

Condições de reacção
Referência
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Methyl 2-hydroxy-1-naphthoate Raw materials

Methyl 2-hydroxy-1-naphthoate Preparation Products

Methyl 2-hydroxy-1-naphthoate Fornecedores

Suzhou Senfeida Chemical Co., Ltd
Membro Ouro
Audited Supplier Fornecedor auditado
(CAS:947-65-9)METHYL 2-HYDROXY-1-NAPHTHOATE
Número da Ordem:sfd6217
Estado das existências:in Stock
Quantidade:200kg
Pureza:99.9%
Informação de Preços Última Actualização:Friday, 19 July 2024 14:34
Preço ($):discuss personally
E- mail:sales2@senfeida.com
Amadis Chemical Company Limited
Membro Ouro
Audited Supplier Fornecedor auditado
(CAS:947-65-9)Methyl 2-hydroxy-1-naphthoate
Número da Ordem:A845089
Estado das existências:in Stock
Quantidade:25g
Pureza:99%
Informação de Preços Última Actualização:Friday, 30 August 2024 07:04
Preço ($):303.0
E- mail:sales@amadischem.com

Methyl 2-hydroxy-1-naphthoate Literatura Relacionada

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Suzhou Senfeida Chemical Co., Ltd
(CAS:947-65-9)METHYL 2-HYDROXY-1-NAPHTHOATE
sfd6217
Pureza:99.9%
Quantidade:200kg
Preço ($):Inquérito
E- mail
Amadis Chemical Company Limited
(CAS:947-65-9)Methyl 2-hydroxy-1-naphthoate
A845089
Pureza:99%
Quantidade:25g
Preço ($):303.0
E- mail